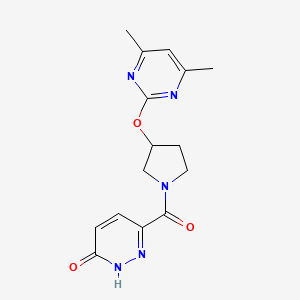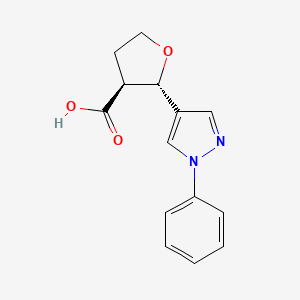
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, commonly known as PPOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPOC belongs to the class of oxolane carboxylic acids and has a molecular formula of C15H14N2O3.
Mechanism of Action
The mechanism of action of PPOC is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, PPOC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. In inflammation research, PPOC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, PPOC has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
PPOC has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, PPOC has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, PPOC has been shown to reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, PPOC has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using PPOC in lab experiments is its potential therapeutic applications in various fields of research. PPOC has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using PPOC in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for PPOC research, including:
1. Further investigation of the mechanism of action of PPOC to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve the yield and purity of PPOC.
3. Evaluation of the efficacy and safety of PPOC in preclinical and clinical trials.
4. Investigation of the potential synergistic effects of PPOC with other drugs or therapies.
5. Exploration of the use of PPOC as a diagnostic tool for cancer or neurological disorders.
6. Investigation of the potential use of PPOC in combination with immunotherapy for cancer treatment.
Conclusion:
In conclusion, PPOC is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis method of PPOC involves the reaction of 1-phenyl-1H-pyrazol-4-ylhydrazine and ethyl 2,3-epoxypropanoate in the presence of a catalyst. The mechanism of action of PPOC involves the inhibition of specific enzymes and signaling pathways. PPOC has been shown to have various biochemical and physiological effects in different fields of research. One advantage of using PPOC in lab experiments is its potential therapeutic applications, but one limitation is its low solubility in water. There are several future directions for PPOC research, including further investigation of its mechanism of action, development of more efficient synthesis methods, and evaluation of its efficacy and safety in preclinical and clinical trials.
Synthesis Methods
The synthesis of PPOC involves the reaction of 1-phenyl-1H-pyrazol-4-ylhydrazine and ethyl 2,3-epoxypropanoate in the presence of a catalyst. The resulting product is then hydrolyzed to obtain PPOC. The synthesis of PPOC has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
PPOC has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, PPOC has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that PPOC can reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, PPOC has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
(2S,3S)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAWODZIJMEBU-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



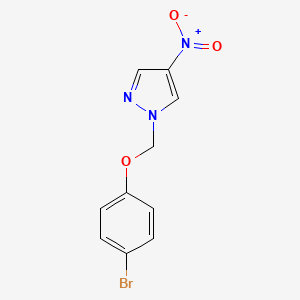
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

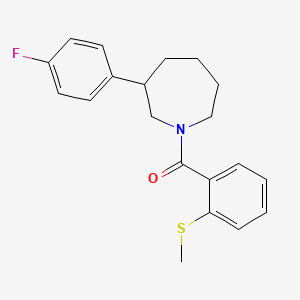
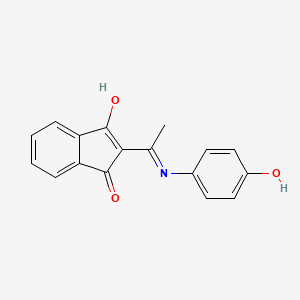
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)
![10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione](/img/structure/B2800337.png)
![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)
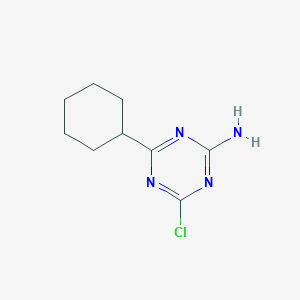
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2800340.png)

